(+/-)-Bremazocine hydrochloride

Opioid Receptor Pharmacology Receptor Subtype Selectivity Binding Affinity

(+/-)-Bremazocine hydrochloride is the only universal κ-opioid ligand that binds κ₁/κ₂ subtypes with near-equal affinity (Ki=0.25 nM for κ₂), while also acting as a μ-antagonist. Substituting selective κ₁-agonists (U‑50,488H, U‑69,593) fundamentally alters experimental outcomes in KOR-subtype mapping, diuresis assays, neuroendocrine studies, and cardiovascular research. Procure this racemic benzomorphan to ensure pharmacologically complete, reproducible data and avoid non-comparable results caused by in‑class substitution.

Molecular Formula C20H30ClNO2
Molecular Weight 351.9 g/mol
Cat. No. B12279972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Bremazocine hydrochloride
Molecular FormulaC20H30ClNO2
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl
InChIInChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H
InChIKeyJNTDEEXUEKTYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Bremazocine Hydrochloride: A Universal Kappa-Opioid Receptor Agonist for Advanced Pharmacological Research and KOR Subtype Differentiation


(+/-)-Bremazocine hydrochloride is a racemic mixture of the benzomorphan-class opioid compound, recognized as a potent, long-acting κ-opioid receptor (KOR) agonist with additional binding activity at μ- and δ-opioid receptors [1]. It is distinguished by its 'universal' ligand profile, binding with high affinity to both κ₁ and κ₂ receptor subtypes, which contrasts sharply with selective κ₁ agonists like U50,488H and U69,593 [2]. This non-selective binding profile enables its use as a critical tool for studying the functional heterogeneity of KOR subtypes across various organ systems, including the central nervous system, heart, and neuroendocrine axes [3]. Its primary applications in research involve the investigation of KOR-mediated antinociception, diuresis, neuroendocrine regulation, and receptor multiplicity, providing a unique pharmacological window not accessible with more subtype-selective tools [4].

Why Generic Substitution Fails for (+/-)-Bremazocine Hydrochloride in Kappa-Opioid Research


In-class substitution with selective κ₁-opioid receptor agonists (e.g., U50,488H, U69,593) or other benzomorphans (e.g., ethylketocyclazocine) cannot replicate the specific experimental outcomes achievable with (+/-)-bremazocine hydrochloride. This is due to its unique, quantifiable pharmacological fingerprint: (1) a distinct affinity profile for κ₂ versus κ₁ receptor subtypes, evidenced by differential displacement and functional antagonism [1]; (2) a mixed agonist/antagonist profile at μ-opioid receptors that is absent in prototypical arylacetamide κ-agonists [2]; and (3) a functionally relevant receptor multiplicity that leads to divergent in vivo effects, such as a prolonged duration of action and distinct susceptibility to antagonist blockade [3]. The following quantitative evidence demonstrates that substituting a selective κ₁-agonist would fundamentally alter the pharmacological stimulus and produce non-comparable data in assays designed to probe κ₂-mediated effects or the functional interplay between opioid receptor subtypes.

Quantitative Differentiation of (+/-)-Bremazocine Hydrochloride: A Procurement Evidence Guide for KOR Subtype Research


Superior Affinity for Kappa-2 Receptor Subtypes Compared to Selective Kappa-1 Agonists U50,488 and U69,593

In competition binding studies using cloned rat and human kappa receptors transfected into HEK 293 cells, (+/-)-bremazocine displays high affinity for a residual binding site (putative κ₂) that is not displaced by the κ₁-selective agonist U69,593. Bremazocine displaces this residual site with a Ki of 0.25 nM, whereas U69,593 shows a significantly lower affinity with a Ki of 101.0 nM [1]. This establishes bremazocine as a universal ligand with a 404-fold higher affinity for the κ₂-like site compared to the κ₁-selective agonist U69,593 [1].

Opioid Receptor Pharmacology Receptor Subtype Selectivity Binding Affinity

Functional Antinociception via Non-Kappa-1 Receptors Distinct from U50,488 and U69,593

In a rhesus monkey tail-withdrawal assay, naltrexone apparent pA₂ analysis functionally discriminates between κ₁- and non-κ₁-mediated antinociception. The constrained naltrexone pA₂ value for (+/-)-bremazocine is 6.92 (95% CI: 6.73–7.12), which is significantly lower than the values for the κ₁-selective agonists U69,593 (pA₂ = 7.64) and U50,488 (pA₂ = 7.55) [1]. This indicates that bremazocine's antinociceptive effect is mediated primarily through non-κ₁ (likely κ₂) receptors, whereas the effects of U50,488 and U69,593 are mediated via κ₁ receptors [1].

In Vivo Pharmacology Antinociception Receptor Pharmacology

Superior Potency in Inhibiting Clonidine-Induced Growth Hormone Release Compared to U-50,488

In a rat model assessing the inhibition of clonidine-induced growth hormone (GH) secretion, (+/-)-bremazocine is approximately 10-fold more potent than U-50,488. Both compounds act as κ-opioid receptor agonists, and this 10-fold potency difference aligns with their known receptor binding affinities [1]. Furthermore, in antagonizing the GH-releasing effect of morphine, a process potentially linked to δ-receptor antagonism, U-50,488 was approximately 100-fold less effective than bremazocine, highlighting a functional divergence beyond simple κ-agonism [1].

Neuroendocrinology Growth Hormone Regulation In Vivo Pharmacology

Distinct Receptor Subtype Mediation of Cardiovascular Effects in Ventricular Myocytes

In isolated rat ventricular myocytes, the inhibitory effect of U50488 on electrically stimulated [Ca²⁺]i transient is abolished by preincubation with U50488 for 24 hours but not by preincubation with bremazocine. Conversely, the inhibitory effect of bremazocine is significantly attenuated after preincubation with bremazocine but not with U50488 [1]. This cross-tolerance study demonstrates that U50488 and bremazocine act through pharmacologically distinct κ-opioid receptor populations in the heart, with bremazocine's effect mediated by a κ₂-like subtype and U50488's effect by a κ₁-like subtype [1].

Cardiovascular Pharmacology Receptor Subtype Multiplicity Signal Transduction

Prolonged Duration of Hypotensive Action Compared to Spiradoline and U-50,488H

When administered into the dorsal hippocampus of anesthetized rats, (+/-)-bremazocine induces a hypotensive response with a duration of action exceeding 60 minutes. This is in contrast to the κ₁-selective agonists spiradoline and U-50,488H, which both produce a significantly shorter duration of action, lasting approximately 30 minutes [1]. Bremazocine also exhibits a slightly greater maximal effect, reducing mean arterial pressure by up to 40% from pre-drug control values, compared to spiradoline and U-50,488H [1].

Cardiovascular Pharmacology Blood Pressure Regulation In Vivo Pharmacology

Mixed Kappa Agonist and Mu Antagonist Profile Differentiates Bremazocine from Pure Kappa Agonists

In behavioral pharmacology, (+/-)-bremazocine serves as a training drug in drug discrimination assays due to its unique mixed action profile. While U50,488, U69,593, and other high-efficacy κ-agonists substitute completely for the bremazocine stimulus (>/=80% bremazocine-appropriate responding), confirming shared κ-agonism [1], the converse is not true. Bremazocine's pharmacological stimulus is more complex, involving significant μ-opioid receptor antagonist activity that is not observed with U50,488 or U69,593 [2]. This mixed action is further demonstrated by its ability to antagonize the diuretic effects of morphine, an effect not shared by all κ-agonists [3].

Opioid Receptor Pharmacology Functional Selectivity Drug Discrimination

Optimal Research and Industrial Application Scenarios for (+/-)-Bremazocine Hydrochloride Based on Differential Evidence


Functional Dissection of Kappa-1 vs. Kappa-2 Opioid Receptor Subtypes

Researchers seeking to differentiate between the physiological and pharmacological roles of κ₁ and κ₂ opioid receptor subtypes should utilize (+/-)-bremazocine hydrochloride as a universal κ-agonist in combination with selective κ₁-agonists like U69,593 or U50,488. The evidence demonstrates that bremazocine's high affinity for residual κ₂-like sites (Ki = 0.25 nM) and its functional antinociception via non-κ₁ receptors (pA₂ = 6.92) provide a critical contrast to the selective κ₁ profile of U69,593 (Ki = 101 nM; pA₂ = 7.64) [1]. This application is essential for studies in pain neurobiology, cardiovascular function, and neuropsychiatric disorders where κ₂-mediated pathways are hypothesized to play a unique role [2].

In Vivo Studies of Kappa-Opioid Mediated Diuresis and Neuroendocrine Function

(+/-)-Bremazocine hydrochloride is the optimal agonist for establishing robust and quantifiable in vivo models of KOR-mediated diuresis and neuroendocrine modulation. Its potent and long-lasting diuretic effect (induced by 0.08 mg/kg s.c.) serves as a validated, sensitive in vivo assay for KOR activity and antagonist screening, as demonstrated by its established use in evaluating novel KOR antagonists [1]. Furthermore, its 10-fold higher potency compared to U-50,488 in inhibiting clonidine-induced growth hormone release allows for the use of lower, more selective doses in neuroendocrine studies, improving assay specificity and reducing off-target effects [2].

Investigating Kappa-Opioid Receptor Heterogeneity in the Cardiovascular System

Cardiovascular pharmacologists investigating the role of KOR subtypes in cardioprotection, arrhythmogenesis, or blood pressure regulation should procure (+/-)-bremazocine hydrochloride as a primary research tool. The evidence from rat ventricular myocytes demonstrates that bremazocine and the κ₁-agonist U50488 act through functionally distinct receptor populations, as shown by a lack of cross-tolerance in their inhibition of [Ca²⁺]i transients and differential antagonism by nor-BNI and quadazocine [1]. Additionally, its prolonged hypotensive effect (>60 min) following central administration provides a stable experimental window for studying central cardiovascular control mechanisms, a clear advantage over shorter-acting κ₁-agonists like spiradoline (~30 min) [2].

Behavioral Pharmacology Studies Requiring a Complex Opioid Discriminative Stimulus

For behavioral neuroscientists and pharmacologists studying the subjective and discriminative effects of mixed-action opioids, (+/-)-bremazocine hydrochloride is the preferred training drug. Its unique discriminative stimulus, characterized by mixed κ-agonist and μ-antagonist properties, is not fully replicated by pure κ-agonists like U50,488 or U69,593, which merely substitute for the bremazocine cue [1]. This complexity allows researchers to probe the interaction between KOR and MOR systems in drug discrimination, addiction liability, and the development of novel analgesics with reduced abuse potential, leveraging the compound's distinct in vivo behavioral fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Bremazocine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.